molecular formula C22H44OSi B14219035 Trimethyl[(nonadec-18-yn-9-yl)oxy]silane CAS No. 832727-11-4

Trimethyl[(nonadec-18-yn-9-yl)oxy]silane

Cat. No.: B14219035
CAS No.: 832727-11-4
M. Wt: 352.7 g/mol
InChI Key: OXQVFGCKVFOWDF-UHFFFAOYSA-N
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Description

Trimethyl[(nonadec-18-yn-9-yl)oxy]silane is a silicon-based organic compound characterized by a nonadec-18-yn-9-yloxy group attached to a trimethylsilane moiety. The alkyne group (C≡C) at the 18th carbon of the 19-carbon chain introduces unique reactivity, distinguishing it from saturated alkyl-substituted silanes. Such compounds are typically employed in surface modification, polymer chemistry, and as intermediates in organic synthesis. The trimethylsilyl group enhances hydrophobicity and thermal stability, while the alkyne functionality enables participation in click chemistry (e.g., azide-alkyne cycloaddition) for targeted molecular assembly .

Properties

CAS No.

832727-11-4

Molecular Formula

C22H44OSi

Molecular Weight

352.7 g/mol

IUPAC Name

trimethyl(nonadec-18-yn-9-yloxy)silane

InChI

InChI=1S/C22H44OSi/c1-6-8-10-12-14-15-17-19-21-22(23-24(3,4)5)20-18-16-13-11-9-7-2/h1,22H,7-21H2,2-5H3

InChI Key

OXQVFGCKVFOWDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCCC#C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(nonadec-18-yn-9-yl)oxy]silane typically involves the reaction of nonadec-18-yn-9-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether linkage, resulting in the desired product. The reaction conditions generally include:

    Solvent: Anhydrous tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(nonadec-18-yn-9-yl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) are used to remove the trimethylsilyl group.

Major Products

    Oxidation: Silanols, siloxanes

    Reduction: Alkenes, alkanes

    Substitution: Various functionalized silanes

Scientific Research Applications

Trimethyl[(nonadec-18-yn-9-yl)oxy]silane has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.

    Industry: Utilized in the production of specialty polymers and coatings with improved properties.

Mechanism of Action

The mechanism of action of Trimethyl[(nonadec-18-yn-9-yl)oxy]silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group.

Comparison with Similar Compounds

Key Observations :

  • Alkyne vs. Saturated Chains: The alkyne in this compound provides distinct reactivity compared to saturated analogs like trimethyl(octadecyloxy)silane .
  • Chain Length: Nonadecyloxy (C19) derivatives exhibit higher molecular weights and melting points than shorter-chain counterparts (e.g., C13 in ).
  • Branched vs. Linear Chains : Branched substituents (e.g., 1-ethyloctyloxy ) reduce crystallinity compared to linear chains.

Physical and Chemical Properties

Property This compound Trimethyl(octadecyloxy)silane Trimethyl(nonadecyloxy)silane
Molecular Weight ~340 g/mol (estimated) 340.64 g/mol 354.67 g/mol
Boiling Point Not reported 2135–2144°C (NIST data) Not reported
Hydrophobicity High (due to trimethylsilyl group) Very high (saturated C18 chain) Extreme (longer C19 chain)
Reactivity High (alkyne group) Low (saturated chain) Low (saturated chain)

Notes:

  • The alkyne group in this compound increases its susceptibility to oxidative and catalytic reactions, unlike saturated analogs .
  • Saturated silanes like trimethyl(octadecyloxy)silane are preferred in applications requiring inertness, such as lubricants or coatings .

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